Product packaging for 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-(Cat. No.:CAS No. 92065-14-0)

4-Piperidinone, 1-[2-(2-thienyl)ethyl]-

Cat. No.: B8788013
CAS No.: 92065-14-0
M. Wt: 209.31 g/mol
InChI Key: KVPQGTJHGKSEHS-UHFFFAOYSA-N
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Description

Contextual Significance as a Versatile Synthetic Intermediate

The primary significance of 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- lies in its function as a versatile intermediate for the synthesis of complex, pharmacologically active molecules. The 4-piperidone (B1582916) core provides a robust scaffold that can be further modified to create intricate molecular architectures. Research has demonstrated its direct application in the synthesis of potent opioid analgesics, where it serves as a key building block.

A notable application is in the synthesis of sufentanil, a powerful synthetic opioid. google.com The synthesis involves the alkylation of a precursor piperidine (B6355638) amine with 2-(thiophen-2-yl)-ethyl mesylate, a reagent that introduces the defining thienyl-ethyl group of the target intermediate onto the piperidine nitrogen. google.comnih.gov This transformation is a critical step in assembling the final sufentanil molecule.

Furthermore, 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- is a direct precursor to other fentanyl analogs, such as thiofentanyl and acetylthiofentanyl. nih.gov An optimized, high-yield synthesis reported in 2014 involves the alkylation of 4-piperidone monohydrate hydrochloride with 2-(thiophen-2-yl)ethyl methanesulfonate (B1217627) to produce the target compound. nih.gov This intermediate is then converted through reductive amination with aniline (B41778) and subsequent acylation to yield the final fentanyl derivatives. nih.gov The N-substituted 4-piperidone structure is fundamental to the creation of these complex analgesics, highlighting the compound's pivotal role in pharmaceutical development. unodc.org

Historical Development in the Synthesis of Complex Organic Molecules

The ability to synthesize complex molecules like 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- is built upon a foundation of classic organic reactions developed over more than a century. The historical synthesis of the core 4-piperidone ring, which is central to this intermediate, has been a subject of extensive research.

One of the most established and widely utilized methods for preparing the 4-piperidone skeleton is the Dieckmann condensation. dtic.milresearchgate.net Named after the German chemist Walter Dieckmann, this intramolecular reaction of diesters with a base to form β-keto esters was first reported in the late 19th and early 20th centuries. wikipedia.org The general approach for N-substituted 4-piperidones involves a multi-step sequence: the condensation of a primary amine with two equivalents of an alkyl acrylate (B77674) (a Michael addition), followed by the base-catalyzed Dieckmann cyclization of the resulting diester. dtic.milresearchgate.net The process is typically completed by hydrolysis and decarboxylation of the cyclic product. researchgate.net This methodology has been a cornerstone for accessing the N-substituted 4-piperidone scaffold for decades.

Another classic multicomponent reaction for piperidone synthesis is the Petrenko-Kritschenko piperidone synthesis, which predates the more widely known Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.org While these foundational methods provided the chemical basis for creating the piperidone ring, modern advancements have led to more efficient and varied synthetic routes. These include one-pot oxidation-cyclization methods based on aza-Michael additions and exchange reactions involving N-substituted 4-oxopiperidinium salts, which offer alternative pathways to these valuable intermediates. acs.orgkcl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NOS B8788013 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- CAS No. 92065-14-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92065-14-0

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

1-(2-thiophen-2-ylethyl)piperidin-4-one

InChI

InChI=1S/C11H15NOS/c13-10-3-6-12(7-4-10)8-5-11-2-1-9-14-11/h1-2,9H,3-8H2

InChI Key

KVPQGTJHGKSEHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CCC2=CC=CS2

Origin of Product

United States

Synthetic Methodologies for 4 Piperidinone, 1 2 2 Thienyl Ethyl

Alkylation Approaches from 4-Piperidone (B1582916) Precursors

The primary route to forming the target compound is through the nucleophilic substitution reaction between the secondary amine of a 4-piperidone molecule and an appropriate alkylating agent. This N-alkylation is a fundamental transformation in organic synthesis. rsc.org

4-Piperidone monohydrate hydrochloride is a common and commercially available starting material for the synthesis of N-substituted piperidones. sigmaaldrich.comrsc.org It is a stable, solid salt form of 4-piperidone. wikipedia.org In its protonated state, it is often isolated as a hydrate, which can exist in equilibrium with the geminal diol form, 4,4-piperidinediol hydrochloride. sciencemadness.orggoogle.com

The use of the hydrochloride salt necessitates the presence of a base in the reaction mixture. The base serves to neutralize the hydrogen chloride, thereby liberating the free secondary amine of the 4-piperidone. This free amine possesses the lone pair of electrons on the nitrogen atom required to act as a nucleophile and attack the electrophilic alkylating agent. The selection of an appropriate base is crucial to ensure efficient deprotonation without promoting undesirable side reactions.

The choice of the alkylating agent is critical for the successful synthesis of 1-[2-(2-thienyl)ethyl]-4-piperidinone. 2-(Thiophen-2-yl)ethyl methanesulfonate (B1217627), also known as a mesylate, is a highly effective alkylating agent for this purpose. nih.govchemicalbook.com Methanesulfonates are excellent leaving groups because the negative charge of the resulting mesylate anion is stabilized by resonance across the three oxygen atoms. This characteristic makes the carbon atom to which the mesylate group is attached highly electrophilic and susceptible to nucleophilic attack by the piperidone nitrogen. wikipedia.orgnih.gov The use of a mesylate often provides advantages over corresponding alkyl halides in terms of reactivity and reaction conditions. mdpi.com

The alkylating agent, 2-(thiophen-2-yl)ethyl methanesulfonate, is typically prepared from its corresponding alcohol, 2-(thiophen-2-yl)ethanol. prepchem.comresearchgate.net The synthesis involves the reaction of the alcohol with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534), in an aprotic solvent like dichloromethane (B109758) or toluene (B28343). prepchem.comnih.gov The triethylamine acts as a scavenger for the hydrochloric acid that is generated as a byproduct of the reaction.

Table 1: Typical Reaction Parameters for the Synthesis of 2-(Thiophen-2-yl)ethyl Methanesulfonate. prepchem.comnih.gov

ParameterValue
Starting Material 2-(Thiophen-2-yl)ethanol
Reagent Methanesulfonyl Chloride
Base Triethylamine
Solvent Dichloromethane or Toluene
Temperature Typically cooled initially (e.g., 5 °C), then raised to room temperature or slightly above (30 °C). prepchem.comnih.gov
Reaction Time Several hours (e.g., 9 hours). nih.gov
Work-up Filtration of triethylamine hydrochloride salt, washing with water, and solvent evaporation. nih.gov

To achieve high yields and purity of 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-, specific catalytic systems and optimized reaction conditions are employed. These methodologies are designed to enhance the rate and efficiency of the N-alkylation reaction.

Cesium carbonate (Cs₂CO₃) has gained prominence as a highly effective base in N-alkylation reactions. semanticscholar.orgresearchgate.net Its superiority over more common bases like potassium carbonate is often attributed to the "cesium effect," which involves factors such as higher solubility in organic solvents and the ability to form a more reactive, 'naked' amine anion. nih.govgrowingscience.com

In the context of synthesizing 1-[2-(2-thienyl)ethyl]-4-piperidinone, cesium carbonate serves as the base to deprotonate the 4-piperidone hydrochloride starting material. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the dissolution of the cesium salt and the reactants. semanticscholar.orgresearchgate.net This system often allows the reaction to proceed under mild conditions with high chemoselectivity, favoring mono-N-alkylation and suppressing the formation of undesired byproducts. researchgate.net

Table 2: Components of Cesium Carbonate Mediated N-Alkylation.

ComponentFunction
Substrate 4-Piperidone Monohydrate Hydrochloride
Alkylating Agent 2-(Thiophen-2-yl)ethyl Methanesulfonate
Base Cesium Carbonate (Cs₂CO₃)
Solvent Dimethylformamide (DMF), Acetonitrile (B52724)

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgresearchgate.net This methodology is particularly useful for the N-alkylation of 4-piperidone, especially when using an inorganic base that is soluble in water but not in the organic solvent containing the piperidone and the alkylating agent. wikipedia.org

In a typical PTC setup for this synthesis, an aqueous solution of a base (e.g., sodium hydroxide) is used with an organic solvent (e.g., toluene or dichloromethane) containing the 4-piperidone and 2-(thiophen-2-yl)ethyl methanesulfonate. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, is added to the system. biomedres.us The catalyst transports the hydroxide (B78521) ions into the organic phase to deprotonate the piperidone, or it transports the deprotonated piperidone anion into the organic phase, allowing it to react with the alkylating agent. core.ac.uk This method can lead to increased reaction rates, milder conditions, and simplified work-up procedures. crdeepjournal.org

Table 3: Key Components in a Phase-Transfer Catalysis System for N-Alkylation.

ComponentRoleExample
Organic Phase Dissolves substrate and alkylating agentToluene, Dichloromethane
Aqueous Phase Dissolves the inorganic baseWater
Substrate Amine to be alkylated4-Piperidone
Alkylating Agent Provides the alkyl group2-(Thiophen-2-yl)ethyl Methanesulfonate
Base Deprotonates the amineSodium Hydroxide, Potassium Carbonate
Catalyst Transports ions between phasesTetrabutylammonium Bromide (TBAB)

Catalytic Systems and Optimized Reaction Conditions

Solvent Systems and Temperature Optimization

The choice of solvent and reaction temperature are critical parameters that significantly influence the yield and efficiency of the N-alkylation of 4-piperidone. The reaction, which involves the nucleophilic attack of the secondary amine of 4-piperidone on an alkylating agent like 2-(2-thienyl)ethyl bromide, is sensitive to the polarity, proticity, and boiling point of the solvent medium.

Commonly employed solvent systems include acetonitrile (CH3CN), often in combination with water, and chlorinated solvents such as dichloromethane (CH2Cl2) or 1,2-dichloroethane. sciencemadness.org For instance, in the synthesis of related 2-substituted N-benzyl-4-piperidones via a double aza-Michael addition, a solvent system of acetonitrile/water (CH3CN/H2O) was utilized, with the reaction temperature raised to reflux (95 °C) to drive the cyclization to completion. nih.govacs.org The use of aprotic polar solvents like acetonitrile can facilitate the SN2 reaction by solvating the cation of the base (e.g., K2CO3) while leaving the nucleophilic amine relatively free to react.

Temperature optimization is crucial for balancing reaction rate and selectivity. For many N-alkylation reactions, heating is necessary to overcome the activation energy barrier. In one study, increasing the reaction temperature from 120 °C to 140 °C led to a slight improvement in product yield. rsc.org However, excessively high temperatures can lead to side reactions or decomposition of reactants and products. Therefore, careful control and optimization of the temperature profile are essential for maximizing the yield of the desired N-substituted piperidone.

Mechanistic Studies of the Alkylation Reaction

Understanding the underlying mechanism of the N-alkylation reaction is fundamental to optimizing reaction conditions and improving efficiency. The formation of 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- from 4-piperidone and an appropriate 2-(2-thienyl)ethyl electrophile primarily proceeds through a nucleophilic substitution pathway.

The direct alkylation of 4-piperidone with an activated species such as 2-(2-thienyl)ethyl bromide occurs via a bimolecular nucleophilic substitution (SN2) mechanism. sciencemadness.org In this pathway, the lone pair of electrons on the nitrogen atom of the 4-piperidone acts as the nucleophile, attacking the electrophilic carbon atom of the alkylating agent. This attack occurs from the backside, relative to the leaving group (e.g., bromide), leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single, high-energy transition state where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.

While direct alkylation is feasible, modern synthetic chemistry often employs catalysts to enhance reaction rates, improve yields, and allow for the use of more environmentally benign alkylating agents. For N-alkylation of amines, transition-metal catalysts are particularly effective, often operating through a "hydrogen borrowing" or "hydrogen autotransfer" mechanism.

This catalytic cycle typically involves:

Oxidation : A metal catalyst (e.g., based on Iridium, Ruthenium, or Manganese) temporarily removes hydrogen from a primary or secondary alcohol, oxidizing it in situ to a more reactive aldehyde or ketone.

Condensation : The secondary amine (4-piperidone) condenses with the intermediate aldehyde/ketone to form an iminium ion.

Reduction : The metal-hydride species, which "borrowed" the hydrogen in the first step, then reduces the iminium ion to form the final N-alkylated amine product, regenerating the catalyst.

This approach is highly atom-economical as it allows for the use of alcohols as alkylating agents, with water being the only byproduct. Additionally, phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction between the amine (in the organic phase) and a base or alkylating agent (in the aqueous phase). wikipedia.org

Alternative Synthetic Routes and Methodological Comparisons for N-Substituted 4-Piperidones

Beyond direct N-alkylation of a pre-existing 4-piperidone ring, several methods exist to construct the entire N-substituted 4-piperidone scaffold from acyclic precursors. These methods offer alternative strategies that can be advantageous depending on the availability of starting materials and the desired substitution pattern.

Exploration of Diverse Precursors and Annelation Methods

Several powerful annelation (ring-forming) strategies have been developed for the synthesis of 4-piperidones:

Dieckmann Condensation : This is a classic and widely used method. It typically involves the reaction of a primary amine with two equivalents of an alkyl acrylate (B77674) (a Michael addition) to form a diester. This diester intermediate is then treated with a strong base (e.g., sodium metal, sodium methoxide) to induce an intramolecular condensation, forming a β-keto ester. Subsequent hydrolysis and decarboxylation yield the final N-substituted 4-piperidone. dtic.milresearchgate.netsciencemadness.org This multi-step process is a workhorse in the field but can be sensitive to reaction conditions. researchgate.net

Double Aza-Michael Addition : A more recent and atom-efficient method involves the reaction of a primary amine with a divinyl ketone. nih.govacs.org This reaction proceeds through a conjugate addition of the amine to one of the vinyl groups, followed by a second, intramolecular conjugate addition to form the six-membered piperidone ring. This approach can be performed as a one-pot reaction and has been used to generate a diverse range of N-substituted 4-piperidones in moderate to good yields. kcl.ac.uk

Imino Diels-Alder Reaction : This cycloaddition strategy provides a stereoselective route to highly functionalized piperidine (B6355638) derivatives. The reaction involves the [4+2] cycloaddition of an imine (the dienophile) with an electron-rich diene. acs.orgacs.org The resulting cycloadduct can then be hydrolyzed to unmask the ketone functionality, yielding a substituted 4-piperidone. The use of Lewis acid catalysts like zinc chloride (ZnCl2) is often necessary to facilitate the reaction with simple, non-activated imines. acs.org

Comparative Analysis of Synthetic Efficiency and Yields

The double aza-Michael addition offers a more convergent and often higher-yielding alternative. It can be performed in a one-pot fashion, which improves efficiency. kcl.ac.uk Yields for this method are generally good, ranging from 36% for aliphatic-substituted divinyl ketones to as high as 84% for aromatic-substituted precursors. nih.govacs.org

The imino Diels-Alder reaction excels in its ability to control stereochemistry, providing a powerful tool for the synthesis of complex, stereodefined piperidones. acs.org However, it may require more specialized diene precursors and the use of Lewis acid catalysts.

Chemical Transformations and Derivative Synthesis Utilizing 4 Piperidinone, 1 2 2 Thienyl Ethyl

Acylation Reactions for Advanced Medicinal Scaffolds

The secondary amine functionality of N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine is a key handle for further molecular elaboration, most notably through acylation reactions. nih.gov This reaction involves treating the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. nih.gov This step is fundamental in the synthesis of several potent fentanyl-class analgesics. nih.govosti.gov

Thiofentanyl and Acetylthiofentanyl are two fentanyl analogs synthesized directly from the N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine precursor. nih.govwikipedia.org

Thiofentanyl is synthesized by acylating the precursor with propionyl chloride. nih.gov The reaction is commonly performed in methylene (B1212753) chloride with a base such as diisopropylethylamine (DIPEA) or another hindered amine base. nih.gov This procedure has been reported to be highly efficient, with yields reaching up to 97%. nih.govosti.gov

Acetylthiofentanyl is produced in a similar manner, but using acetic anhydride as the acylating agent in the presence of a base like Hunig's base (DIPEA). nih.govosti.gov This reaction also proceeds in high yield, reported to be around 94%. osti.gov

Table 2: Synthesis of Thiofentanyl and Acetylthiofentanyl
Target CompoundAmine PrecursorAcylating AgentBaseReported YieldReference
ThiofentanylN-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-aminePropionyl chlorideDiisopropylethylamine (DIPEA)97% nih.govosti.gov
AcetylthiofentanylN-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amineAcetic anhydrideHunig's base (DIPEA)94% osti.gov

Sufentanil is another potent analgesic that shares a structural resemblance to the thiofentanyl scaffold. nih.govgoogle.com However, a key structural difference is the presence of a methoxymethyl group at the 4-position of the piperidine (B6355638) ring. google.com Consequently, the direct synthesis of Sufentanil does not start from 1-[2-(2-thienyl)ethyl]-4-piperidinone, but from a modified precursor, namely N-(2-thien-2-ylethyl)-4-(phenylamino)-4-(methoxymethyl)piperidine. google.com

The final step in the synthesis of Sufentanil involves the acylation of this modified precursor with an agent like propionyl chloride. google.com This reaction mirrors the acylation step used to produce Thiofentanyl, demonstrating a common synthetic strategy for this class of compounds. The synthesis highlights how modifications to the initial piperidinone starting material can be used to generate a diverse range of potent analgesics.

Condensation and Cycloaddition Reactions of the Piperidinone Moiety

The carbonyl group of 4-piperidinone and its derivatives is reactive towards various condensation and cycloaddition reactions, enabling the construction of more complex heterocyclic systems. dtic.mil

Condensation Reactions: The ketone can undergo base- or acid-catalyzed aldol-type condensation reactions with aldehydes and ketones. For instance, reactions with aromatic aldehydes can yield α,β-unsaturated ketone derivatives, specifically 3-arylidene-4-piperidones or 3,5-bis(arylidene)-4-piperidones, depending on the stoichiometry and reaction conditions. rsc.orgscribd.com These reactions expand the molecular framework and introduce new points for functionalization. The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that utilizes aldehydes and β-keto esters with ammonia (B1221849) to construct the 4-piperidone (B1582916) ring itself. wikipedia.org

Cycloaddition Reactions: The piperidinone ring and its derivatives can participate in cycloaddition reactions to form spirocyclic or fused-ring systems. For example, 3-(ylidene)-N-substituted-4-piperidones can undergo [3+2]-dipolar cycloaddition with azomethine ylides to produce spiropyrrolidines. nih.gov Furthermore, the imino Diels-Alder reaction represents a powerful strategy for the stereoselective synthesis of substituted 4-piperidone derivatives. acs.org In this approach, electron-rich dienes react with imines in the presence of a Lewis acid catalyst to form substituted tetrahydropyridine (B1245486) intermediates, which can then be hydrolyzed to the corresponding 4-piperidones. acs.org These cycloaddition strategies are valuable for creating complex, three-dimensional molecular architectures. rsc.org

Other Derivatization and Reaction Pathways

Beyond condensation and cycloaddition, the 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- molecule can undergo a range of other transformations to yield structurally diverse derivatives.

Both the piperidinone and thienyl moieties are susceptible to oxidation under various conditions. The sulfur atom in the thiophene (B33073) ring can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. fayoum.edu.egresearchgate.net This can lead to the formation of the corresponding thiophene-1-oxide and, with stronger oxidation, the thiophene-1,1-dioxide. fayoum.edu.eg These S-oxidized derivatives exhibit altered electronic properties and reactivity compared to the parent thiophene.

The piperidinone ring also offers sites for oxidation. For example, oxidation with reagents such as iodoxybenzoic acid (IBX) can introduce a double bond into the ring, yielding an α,β-unsaturated ketone (a dihydropyridinone). nih.gov

MoietyOxidizing AgentProduct
Thienyl MoietyHydrogen Peroxide (H₂O₂) fayoum.edu.eg1-[2-(2-thienyl-1-oxide)ethyl]-4-piperidinone
Thienyl Moietym-CPBA (excess)1-[2-(2-thienyl-1,1-dioxide)ethyl]-4-piperidinone
Piperidinone RingIodoxybenzoic Acid (IBX) nih.gov1-[2-(2-thienyl)ethyl]-2,3-dihydropyridin-4(1H)-one

The carbonyl group of the piperidinone ring is readily reduced to a secondary alcohol. libretexts.org This transformation is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this purpose, while the more powerful lithium aluminum hydride (LiAlH₄) can also be used. libretexts.orgdtic.mil The resulting 1-[2-(2-thienyl)ethyl]piperidin-4-ol is a key intermediate for further functionalization.

Under more forcing conditions, such as catalytic hydrogenation with certain catalysts, the thiophene ring itself can be reduced. nih.gov However, this process can sometimes be accompanied by ring opening. nih.gov

ReagentTarget MoietyProductReference
Sodium Borohydride (NaBH₄)Carbonyl1-[2-(2-thienyl)ethyl]piperidin-4-ol libretexts.org
Lithium Aluminum Hydride (LiAlH₄)Carbonyl1-[2-(2-thienyl)ethyl]piperidin-4-ol libretexts.org

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. e-bookshelf.de Due to the directing effect of the sulfur atom, substitution occurs preferentially at the α-positions (C2 and C5). fayoum.edu.egrrbdavc.org In 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-, the C2 position of the thiophene ring is substituted, so electrophilic attack will predominantly occur at the C5 position. rrbdavc.org

Common electrophilic substitution reactions include halogenation (with reagents like N-bromosuccinimide), nitration (using nitric acid in acetic anhydride), sulfonation (with sulfuric acid), and Friedel-Crafts acylation (with an acyl chloride and a Lewis acid catalyst). fayoum.edu.eg These reactions provide a straightforward method to introduce a wide range of functional groups onto the thiophene ring, further diversifying the available derivatives.

ReactionReagentExpected Major Product
BrominationN-Bromosuccinimide (NBS)1-[2-(5-bromo-2-thienyl)ethyl]-4-piperidinone
NitrationHNO₃ / Acetic Anhydride1-[2-(5-nitro-2-thienyl)ethyl]-4-piperidinone fayoum.edu.eg
AcylationAcetyl Chloride / AlCl₃1-[2-(5-acetyl-2-thienyl)ethyl]-4-piperidinone fayoum.edu.eg
SulfonationH₂SO₄5-[2-(4-oxopiperidin-1-yl)ethyl]thiophene-2-sulfonic acid fayoum.edu.eg

While generally stable, the thiophene ring can undergo ring-opening reactions under specific, often reductive, conditions. nih.gov For instance, catalytic hydrogenation over certain catalysts, such as Raney Nickel, can lead to both the saturation of the ring and subsequent C-S bond cleavage (desulfurization), ultimately resulting in an open-chain alkyl substituent.

More targeted synthetic methods for thiophene ring-opening have also been developed. sciencegate.appiaea.org These reactions often proceed through complex mechanisms and can be used to convert the thiophene moiety into other heterocyclic systems or highly functionalized acyclic structures. sciencegate.app For example, certain substituted thienopyridazines have been shown to undergo ring-opening upon reaction with thiohydrazides, leading to the formation of new thiadiazoline hybrids. sciencegate.appiaea.org Applying such methodologies to derivatives of 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- could provide access to novel chemical scaffolds.

Structure Activity Relationship Sar Studies of Derivatives and Analogues Derived from 4 Piperidinone, 1 2 2 Thienyl Ethyl Scaffold

Influence of the 2-Thienylethyl Substituent on Molecular Recognition and Ligand Binding

The 1-[2-(2-thienyl)ethyl] substituent on the piperidine (B6355638) nitrogen is a critical determinant of the molecule's interaction with biological targets. This group's influence can be dissected into the contributions from the thiophene (B33073) ring and the ethyl linker.

The two-carbon ethyl linker provides conformational flexibility, allowing the thiophene ring to orient itself optimally within the binding site. This flexibility is crucial for achieving a low-energy, high-affinity binding state. The length and nature of this linker are often key parameters in SAR studies; shortening, lengthening, or introducing rigidity can drastically alter binding affinity and selectivity. The piperidine N-1 substituent, in general, has been shown to play a role in determining whether a compound acts as an agonist or an antagonist at its target receptor. nih.gov

Interaction TypePotential Residues/Moieties in TargetConsequence for Binding
π-π Stacking Aromatic amino acids (Phe, Tyr, Trp)Enhances binding affinity through non-covalent aromatic interactions.
Hydrogen Bonding H-bond donor residues (e.g., Ser, Thr, Asn)Orients and anchors the ligand within the binding site.
Hydrophobic Interactions Aliphatic amino acids (e.g., Leu, Val, Ile)Contributes to overall binding energy by displacing water molecules.
Van der Waals Forces General close contacts within the pocketProvides non-specific contributions to binding affinity.

This table outlines the potential molecular interactions facilitated by the 2-thienylethyl substituent, which are fundamental to molecular recognition and ligand binding.

Steric and Electronic Effects of Piperidine Ring Modifications (e.g., at positions 3 and 4)

Modifications to the piperidine ring itself, particularly at the C3 and C4 positions, are a common strategy for refining a ligand's pharmacological profile. These changes can introduce new interactions, alter the molecule's shape and electronics, and improve properties like selectivity and metabolic stability.

Steric Effects: The size and shape of substituents on the piperidine ring have a profound impact on how the molecule fits into its binding pocket. Bulky groups can introduce steric hindrance, preventing the ligand from binding effectively if the pocket is narrow. Conversely, in a large, open pocket, a larger substituent might be able to form additional favorable interactions. For instance, studies on piperidine-containing compounds have shown that even the addition of a small methyl group can be detrimental to inhibitory activity if it disrupts the optimal fit. semanticscholar.org The position of the substituent is also critical; a group at C3 will have a different steric impact than the same group at C4. The C4 position is often electronically influenced by the nitrogen atom to a lesser degree than the C2 or C3 positions, making it a sterically accessible point for modification. nih.gov

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution across the piperidine ring and influence key interactions. acs.org Modifying the C4-ketone of the parent scaffold is a prime example.

Reduction to a hydroxyl group (-OH): This change converts a hydrogen bond acceptor (the carbonyl oxygen) into both a hydrogen bond donor and acceptor. This can lead to new, favorable interactions with the receptor, potentially increasing potency.

Conversion to an amine (-NH2): Introducing a basic nitrogen atom can create strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the receptor, significantly enhancing binding affinity.

The interplay between steric and electronic effects is complex. A substituent that is electronically favorable might be sterically disallowed, and vice versa. Therefore, a systematic exploration of various functional groups at different positions is essential to map the SAR and identify optimal modifications. cnr.it

PositionModificationPrimary EffectPotential Impact on Activity
C3 Small alkyl group (e.g., -CH₃)Steric BulkMay cause steric clash, decreasing affinity, or improve hydrophobic interactions.
C3 Polar group (e.g., -OH)Electronic/H-bondingCan introduce new hydrogen bonds, potentially increasing affinity if the pocket is accommodating.
C4 Reduction of ketone to -OHElectronic/H-bondingAdds H-bond donor capability, potentially increasing affinity.
C4 Replacement of ketone with amineElectronic/Ionic BondingIntroduces a basic center for potential salt-bridge formation, which can dramatically increase affinity.
C4 Spirocyclic modificationSteric/ConformationalRestricts conformation and introduces 3D complexity, which can enhance selectivity and affinity.

This table presents examples of modifications at the C3 and C4 positions of the piperidine ring and their potential steric and electronic effects on ligand binding.

Conformational Analysis and Bioactive Conformations of Derived Structures

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For flexible molecules like piperidine derivatives, multiple conformations exist in equilibrium, but typically only one, the "bioactive conformation," is responsible for binding to the biological target. nih.govresearchgate.net Conformational analysis aims to identify this specific spatial arrangement.

The 4-piperidinone ring generally adopts a stable chair conformation to minimize steric strain. However, the presence of substituents can influence the ring's puckering and may stabilize alternative conformations, such as a twist-boat. nih.gov The hybridization state of the carbon atoms in the ring is a key factor; a Csp³ atom favors the classic chair conformer, whereas introducing a Csp² center (for example, through an exocyclic double bond at C4) can distort the ring toward a half-chair conformation. nih.gov

Understanding the bioactive conformation is a cornerstone of rational drug design. nih.gov Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are used to determine the preferred conformations of ligands, both free in solution and when bound to their target. Once the bioactive conformation is identified, new analogues can be designed to be "pre-organized" into this shape. This can be achieved by introducing rigidifying elements, such as double bonds or additional ring systems, which reduce the molecule's flexibility. By locking the molecule into its active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and potency. nih.gov

Rational Design Principles for Modulating Molecular Interactions (e.g., "Escape from Flatland" approach)

Rational drug design leverages an understanding of SAR and molecular interactions to create new molecules with improved properties. drugdesign.orgmlsu.ac.in One modern design principle relevant to scaffolds like 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- is the "Escape from Flatland" approach. nih.govbohrium.com

This concept posits that many traditional drug discovery efforts have focused on flat, aromatic, sp²-rich molecules, which can sometimes lead to issues with poor solubility, high metabolic turnover, and off-target effects. acs.org The "Escape from Flatland" strategy advocates for increasing the three-dimensionality of drug candidates by increasing their fraction of sp³-hybridized carbons (Fsp³). acs.org Molecules with higher Fsp³ counts and more chiral centers tend to have greater structural complexity and occupy a larger, more defined volume of chemical space. nih.govspringernature.com

This increased saturation and three-dimensionality have been correlated with a higher probability of clinical success, partly because these properties often lead to improved solubility and more specific, optimized interactions with a target protein. bohrium.comacs.org

Applying this principle to the 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- scaffold could involve several strategies:

Saturation of the Thiophene Ring: Hydrogenating the thiophene to a tetrahydrothiophene (B86538) ring would increase the Fsp³ count and introduce new stereocenters, creating a more three-dimensional N-substituent.

Introduction of Spirocycles: Replacing the C4-ketone with a spirocyclic moiety (fusing a second ring that shares the C4 atom) is an effective way to introduce significant 3D character.

Stereocontrolled Substitution: Adding substituents at the C3 position with defined stereochemistry introduces chiral centers, further enhancing the molecule's spatial complexity.

By moving away from planar structures and embracing three-dimensionality, designers can create novel analogues with potentially superior drug-like properties and enhanced biological activity. acs.org

Molecular Interactions and Biological Targets of Derived Compounds

General Interaction with Molecular Targets and Biochemical Pathways

Compounds derived from the scaffold of 4-piperidinone, 1-[2-(2-thienyl)ethyl]- are recognized for their versatile interaction with a range of biological targets, a characteristic attributable to the hybrid structure of thiophene (B33073) and piperidine (B6355638) moieties. The thiophene ring, a bioisostere of the benzene ring, often engages in hydrophobic and π-stacking interactions within protein binding pockets. The piperidine ring, with its basic nitrogen atom, can form crucial ionic bonds and hydrogen bonds with acidic residues in target proteins.

Derivatives of this scaffold have been shown to interact with G protein-coupled receptors (GPCRs), ion channels, and various enzymes. For instance, piperidine-substituted thiophene[3,2-d]pyrimidines have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov In these interactions, the piperidine motif occupies a tolerant region of the NNRTI-binding pocket, while the thiophene core establishes key interactions within the enzyme's active site. nih.gov Furthermore, the flexible 2-(2-thienyl)ethyl side chain allows for conformational adjustments, enabling the molecule to adapt to the topology of different binding sites. This structural adaptability underlies the diverse pharmacological profiles observed in derivatives of this parent compound.

Role in Modulating Receptor Activity (e.g., Opioid Receptors via Fentanyl Analogs)

The 1-[2-(2-thienyl)ethyl]-4-piperidinone structure is a key precursor in the synthesis of potent analgesics, particularly analogs of fentanyl that exhibit strong affinity for opioid receptors. Fentanyl and its derivatives are powerful agonists of the μ-opioid receptor (MOR), which is the primary target for most clinically used opioids. The interaction of these compounds with the MOR is responsible for their profound analgesic effects.

Structural modifications to the 4-anilidopiperidine core of fentanyl, which can be derived from 1-[2-(2-thienyl)ethyl]-4-piperidinone, significantly influence binding affinity and selectivity for opioid receptors. For example, the N-phenethyl group of fentanyl can be replaced with bioisosteric groups like the thienylethyl group to modulate pharmacological activity. Research on various 4-substituted piperidines has shown that alterations in the substituent at the 4-position of the piperidine ring can lead to compounds with balanced affinities for both the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). Such dual-affinity ligands are of interest as they may offer potent analgesia with a reduced side-effect profile compared to selective MOR agonists.

The binding affinity of several opioid compounds to different opioid receptors is presented in the table below, illustrating the impact of structural variations on receptor interaction.

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
Morphine6.3171-
Fentanyl1.2 - 1.4--
Carfentanil0.22--
Lofentanil---
N-phenethylnormorphine0.93--

Data sourced from multiple studies and presented for comparative purposes. researchgate.netscielo.org.mx

Implications for Anti-Inflammatory Pathways via Piperidone Derivatives

Derivatives of piperidone have demonstrated significant potential in modulating inflammatory pathways. The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. nih.gov Prostaglandins are key mediators of inflammation, pain, and fever. scbt.com

Studies on various piperidine derivatives have shown their capacity to reduce inflammation in animal models. For example, certain piperidine-4-carboxamide derivatives have exhibited considerable anti-inflammatory effects in carrageenan-induced paw edema in rats, with potency comparable to that of acetylsalicylic acid. researchgate.net The mechanism of action for many of these compounds involves the inhibition of prostaglandin synthesis. researchgate.netcaldic.com While direct studies on 1-[2-(2-thienyl)ethyl]-4-piperidinone are limited, the presence of the piperidone core suggests that its derivatives could be developed as potent anti-inflammatory agents by targeting the prostaglandin biosynthesis pathway.

The inhibitory activity of various compounds on prostaglandin E2 (PGE2) production is highlighted below:

CompoundInhibition of PGE2 Production
Chrysin derivative 5eGood inhibitory activity
Chrysin derivative 6eGood inhibitory activity
Chrysin derivative 7eGood inhibitory activity

Data from a study on chrysin derivatives, indicating the potential for heterocyclic compounds to inhibit prostaglandin production. researchgate.net

Potential in Anticancer Mechanisms and Cytotoxic Activities

The structural motifs of thiophene and piperidine are present in numerous compounds with demonstrated anticancer and cytotoxic properties. Thiophene-based compounds have been evaluated against various human cancer cell lines, showing promising results. nih.gov For instance, a series of novel thiophene derivatives displayed cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. nih.gov

Similarly, piperidin-4-one derivatives, such as 3,5-bis(benzylidene)piperidin-4-ones, have been shown to possess excellent cytotoxicity towards various cancer cell lines, including T-lymphocytes and lymphoid leukemia cells. nih.gov The cytotoxic activity of these compounds is often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells. The combination of the thiophene and piperidinone moieties in 1-[2-(2-thienyl)ethyl]-4-piperidinone suggests that its derivatives could be promising candidates for the development of novel anticancer agents.

The cytotoxic activity of several thiophene and piperazine derivatives against different cancer cell lines is summarized in the table below.

Compound SeriesCancer Cell LineActivity
Benzothiazole-piperazine analogsVariousHigh cytotoxicity, induces apoptosis
Thiophene derivativesHepG2, MCF-7Promising cytotoxicity
3,5-bis(benzylidene)piperidin-4-onesMolt 4/C8, CEM T-lymphocytes, L1210 lymphoid leukemiaExcellent cytotoxicity
Piperazine-tethered thiophene-3-carboxamide selenidesHCT116, A549Significant cytotoxicity

This table compiles findings from various studies on related heterocyclic compounds. nih.govnih.govnih.govresearchgate.net

Enzyme Inhibition Studies (e.g., IκB kinase (IKKb) inhibition)

The 1-[2-(2-thienyl)ethyl]-4-piperidinone scaffold is a valuable starting point for the design of enzyme inhibitors. The thiophene ring, in particular, is a component of various synthetic compounds designed to inhibit specific enzymes. One such enzyme of interest is the IκB kinase (IKKβ), a key regulator of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.

Chemical inhibition of IKKβ is an effective strategy to block NF-κB-mediated cellular processes. eurekaselect.com A review of IKKβ inhibitors has highlighted that various heterocyclic compounds, including those containing pyrimidines, pyridines, and thiophenes, can act as inhibitors of this enzyme. eurekaselect.com The structural features of 1-[2-(2-thienyl)ethyl]-4-piperidinone, particularly the thiophene moiety, suggest that its derivatives could be tailored to fit into the ATP-binding pocket of IKKβ, thereby inhibiting its activity. While direct evidence for IKKβ inhibition by derivatives of this specific compound is not yet established, the potential for such activity is supported by the known inhibitory profiles of other thiophene-containing molecules.

Antimicrobial Activities of Related Derivatives

The piperidin-4-one and thiophene cores are independently recognized for their presence in compounds with significant antimicrobial activity. Piperidin-4-one derivatives have been shown to exhibit a broad spectrum of biological activities, including bactericidal and fungicidal effects. researchgate.net Similarly, the thiophene nucleus is a key component of many biologically active compounds with antimicrobial properties.

The combination of these two pharmacophores in 1-[2-(2-thienyl)ethyl]-4-piperidinone suggests a strong potential for its derivatives to act as antimicrobial agents. Studies on various piperidin-4-one derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Furthermore, new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles have been synthesized and tested for their in vitro activities against several strains of bacteria and fungi, with some compounds showing marked broad-spectrum antibacterial activity.

The antimicrobial activity of representative piperidine and thiophene derivatives is presented below.

Compound/Derivative ClassTarget MicroorganismActivity
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus, E. coli, Bacillus subtilisSignificant antibacterial activity
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesM. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansAntifungal activity
5-(2-thienyl)-1,2,4-triazole/oxadiazole derivativesGram-positive and Gram-negative bacteriaBroad-spectrum antibacterial activity

This table summarizes the antimicrobial activities observed in studies of related heterocyclic compounds. researchgate.net

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-[2-(2-thienyl)ethyl]-4-piperidinone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the different sets of non-equivalent protons. The protons on the thiophene (B33073) ring would appear in the aromatic region of the spectrum. The ethyl linker would produce characteristic signals for its two methylene (B1212753) groups (-CH₂-), and the protons on the piperidinone ring would also have specific chemical shifts, influenced by their proximity to the nitrogen atom and the carbonyl group.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the non-equivalent carbon atoms in the molecule. nih.gov The spectrum for 1-[2-(2-thienyl)ethyl]-4-piperidinone would be expected to show a signal for the carbonyl carbon (C=O) at a significantly downfield chemical shift. Other distinct signals would correspond to the carbons of the thiophene ring, the ethyl linker, and the piperidinone ring. While spectral data for this specific compound is cataloged, detailed experimental chemical shifts and coupling constants are not widely published in readily accessible literature. nih.gov The analysis of related piperidin-4-one derivatives in research literature confirms the utility of NMR in establishing their detailed molecular structures. ijitee.orgresearchgate.net

Table 1: Expected Proton (¹H) and Carbon (¹³C) Environments for NMR Spectroscopy

Structural Moiety Expected ¹H NMR Signals Expected ¹³C NMR Signals
Thiophene Ring Protons on the heterocyclic aromatic ring Aromatic carbons
Ethyl Linker Two distinct methylene (-CH₂-) groups Two aliphatic carbons

| Piperidinone Ring | Protons adjacent to Nitrogen, Protons adjacent to Carbonyl | Carbonyl carbon (C=O), Carbons adjacent to Nitrogen |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a sample of 1-[2-(2-thienyl)ethyl]-4-piperidinone is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The most prominent and diagnostic peak in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group in the 4-piperidinone ring, typically appearing in the range of 1700-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aliphatic ethyl and piperidinone groups, as well as the C-H and C=C stretching vibrations characteristic of the aromatic thiophene ring. The presence of the tertiary amine within the piperidine (B6355638) ring would also influence the spectrum. Analysis of related piperidinone and thiophene compounds confirms these expected spectral features. researchgate.netekb.egvscht.cznist.gov

Table 2: Key Expected Infrared Absorption Bands

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
Ketone (C=O) Stretch 1700 - 1725 (Strong)
Aromatic C-H (Thiophene) Stretch > 3000
Aliphatic C-H (Ethyl, Piperidinone) Stretch < 3000
Aromatic C=C (Thiophene) Stretch 1400 - 1600

| C-N (Piperidinone) | Stretch | 1000 - 1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, GC-MS, LC-MS/MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For 1-[2-(2-thienyl)ethyl]-4-piperidinone, which has a molecular weight of approximately 209.31 g/mol , mass spectrometry confirms this mass with high precision. nih.gov

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for analyzing volatile compounds like this one. nih.gov In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. Upon ionization, typically through electron impact (EI), the molecule fragments in a reproducible manner. The resulting mass spectrum shows a molecular ion peak ([M]⁺) corresponding to the intact molecule's mass, and various fragment ion peaks. The fragmentation pattern is a unique fingerprint that helps in structural confirmation. Common fragmentation pathways for this molecule would likely involve cleavage of the bond between the ethyl group and the piperidinone nitrogen, and fragmentation of the thienyl and piperidinone rings. arkat-usa.orgmiamioh.edu

Electrospray ionization (ESI) is a softer ionization technique often coupled with liquid chromatography (LC-MS) that typically results in less fragmentation and a prominent protonated molecular ion peak ([M+H]⁺).

Table 3: Expected Ions in Mass Spectrometry

Ion Type Description Expected m/z
Molecular Ion [M]⁺ Intact molecule (in EI-MS) ~209
Protonated Molecule [M+H]⁺ Intact molecule plus a proton (in ESI-MS) ~210

| Fragment Ions | Result from cleavage of bonds (e.g., loss of the thienyl-ethyl group) | Various |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation and purification of chemical compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the quantitative and qualitative analysis of compounds like 1-[2-(2-thienyl)ethyl]-4-piperidinone.

In a typical Reverse-Phase HPLC (RP-HPLC) method, the compound is passed through a column (e.g., C18) with a liquid mobile phase. ptfarm.plmdpi.com The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions (e.g., mobile phase composition, flow rate, temperature) and is used for identification. By comparing the peak area of the main compound to the areas of any other peaks, the purity can be accurately determined.

Gas Chromatography is also used for purity assessment, where the compound is vaporized and passed through a column. rsc.org The resulting chromatogram shows peaks corresponding to the target compound and any volatile impurities. The use of flash column chromatography with silica (B1680970) gel is also a standard method for the purification of this and related compounds after synthesis. rsc.orggoogle.com

Computational Chemistry and Modeling Approaches

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in understanding the binding mechanisms of fentanyl analogs, which are structurally related to 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-, with opioid receptors.

The core of these studies involves docking fentanyl-like molecules into the crystal structure of the µ-opioid receptor (MOR). olemiss.edu The primary goal is to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. olemiss.edu A crucial interaction for virtually all fentanyl analogs is the formation of a salt bridge between the protonated nitrogen atom of the piperidine (B6355638) ring and the carboxylate side chain of the highly conserved Asp147 residue in transmembrane helix 3 (TM3) of the MOR. chemrxiv.org

The N-substituent on the piperidine ring, which in this case is the 2-(2-thienyl)ethyl group, plays a significant role in defining the ligand's orientation and affinity. This group typically occupies a hydrophobic pocket within the receptor. Docking studies of various fentanyl analogs have shown that this pocket is formed by residues such as Trp293 and Tyr326. scispace.comresearchgate.net The thienyl group, replacing the phenyl group found in fentanyl, alters the electronic and steric properties of the ligand, which can influence these hydrophobic and aromatic stacking interactions. olemiss.edu

Computational modeling of fentanyl analogs at the µ-opioid receptor (MOR) is a key area of research aimed at understanding their high potency and developing safer analgesics. chemrxiv.org These studies utilize the available high-resolution crystal structures of the MOR to simulate how different analogs, including those with heterocyclic modifications like the thienyl group, bind to the receptor's orthosteric pocket. researchgate.netchemrxiv.org

Systematic computational studies evaluate various possible binding poses and conformations of fentanyl analogs. chemrxiv.orgchemrxiv.org The interactions are generally characterized by several key features:

Ionic Interaction : As mentioned, the protonated piperidine nitrogen forms a critical salt bridge with Asp147. chemrxiv.org

Hydrophobic Pockets : The N-phenethyl or N-thienylethyl group fits into a hydrophobic pocket, while the anilino group occupies another. researchgate.net

Aromatic Stacking : Aromatic rings on the ligand often engage in π-π stacking interactions with aromatic residues in the binding site, such as Trp293. scispace.com

The table below summarizes key amino acid residues of the µ-opioid receptor that are frequently observed interacting with fentanyl analogs in molecular docking and simulation studies.

Interacting ResidueLocationType of InteractionRole in Binding
Asp147 TM3Ionic / Salt BridgeAnchors the protonated piperidine nitrogen; crucial for affinity.
Tyr148 TM3HydrophobicForms part of the main binding pocket.
Trp293 TM6Aromatic StackingInteracts with the N-substituent (e.g., phenethyl or thienylethyl group).
His297 TM6Hydrogen Bond / PolarCan modulate ligand affinity and pH dependence.
Ile296 TM6HydrophobicContributes to the hydrophobic pocket accommodating the N-substituent.
Trp318 TM7HydrophobicInteracts with the anilide portion of the ligand.
Tyr326 TM7Hydrogen Bond / PolarForms a link between TM3 and TM7, stabilized by ligand binding. scispace.com

These modeling studies help establish structure-activity relationships, providing a structural basis to understand the potency of emerging fentanyl analogs and guiding the design of new compounds. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. researchgate.netresearchgate.net For a compound like 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-, these calculations can provide valuable information about its molecular geometry, charge distribution, and chemical reactivity, even in the absence of experimental data.

Studies on related piperidin-4-one and thiophene (B33073) derivatives demonstrate the utility of these methods. researchgate.netmdpi.com DFT calculations at levels such as B3LYP/6-311G** are used to optimize the molecular structure, predicting bond lengths and angles that are often in good agreement with experimental X-ray diffraction data. mdpi.comresearchgate.net

A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of a molecule's chemical reactivity and stability. researchgate.netchemijournal.com A smaller energy gap generally implies higher reactivity.

Furthermore, Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) can be used to determine the distribution of electronic charge on the atoms. mdpi.com This information is useful for understanding intermolecular interactions, such as how the molecule might interact with receptor residues or other molecules. For instance, NPA can identify the most electronegative atoms, which are likely sites for hydrogen bonding or coordination. mdpi.com

The table below shows examples of properties determined through quantum chemical calculations for structurally related molecular scaffolds.

PropertyMethodInformation ProvidedRelevance
Optimized Geometry DFT (e.g., B3LYP)Predicts stable 3D structure, bond lengths, and angles. mdpi.comProvides the foundational molecular structure for docking and dynamics studies.
HOMO-LUMO Energy Gap DFTIndicates chemical reactivity and electronic stability. researchgate.netHelps predict the molecule's potential to participate in chemical reactions.
Molecular Electrostatic Potential (MEP) DFTMaps electron density to identify nucleophilic and electrophilic sites. researchgate.netVisualizes regions of the molecule likely to engage in electrostatic interactions.
Atomic Charges (NPA) DFT/NBOQuantifies the electronic charge distributed on each atom. mdpi.comHelps predict sites for hydrogen bonding and other polar interactions with a receptor.
Vibrational Frequencies DFTPredicts the molecule's infrared (IR) and Raman spectra. researchgate.netAllows for comparison with experimental spectroscopic data to confirm structure.

Conformational Searching and Dynamics Simulations

The biological activity of a flexible molecule like 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- is highly dependent on its three-dimensional shape or conformation. Conformational searching and molecular dynamics (MD) simulations are computational methods used to explore the range of possible conformations and their dynamic behavior over time.

Conformational analysis of the 4-piperidone (B1582916) ring, a core component of the target molecule, has been extensively studied. Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov For 4-substituted piperidines, the substituent can exist in either an axial or equatorial position, with the equatorial position generally being more stable for bulky groups. Molecular mechanics calculations can be used to predict the relative energies of these conformers. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the ligand, often within its biological environment, such as bound to a receptor or embedded in a cell membrane. scispace.comresearchgate.net In the context of opioid research, long-timescale MD simulations are performed on fentanyl-MOR complexes to:

Assess Binding Stability : To confirm that the binding pose predicted by docking is stable over time. scispace.comresearchgate.net

Characterize Dynamic Interactions : To observe how the ligand and receptor residues adjust to each other, revealing transient hydrogen bonds or conformational changes not visible in static models. scispace.com

Explore Ligand Entry/Exit Pathways : Coarse-grained MD simulations have been used to show that highly lipophilic molecules like fentanyl may not enter the receptor from the extracellular aqueous phase but rather by partitioning into the lipid bilayer of the cell membrane first. mdpi.combiorxiv.org

Metadynamics, an enhanced sampling technique, can be used to characterize the free energy landscape of a ligand's conformations, identifying the most stable shapes both in solution and within the receptor's binding pocket. chemrxiv.orgchemrxiv.org This approach helps to understand how the receptor may stabilize a conformation that is less favored in the unbound state. chemrxiv.orgchemrxiv.org

Computational MethodApplicationKey Insights
Conformational Searching Systematically identify low-energy conformers of the molecule.Determines the preferred 3D shapes of the piperidone ring and side chains.
Molecular Mechanics Calculate the relative energies of different conformers. nih.govPredicts the most stable conformation (e.g., chair vs. boat, axial vs. equatorial).
All-Atom MD Simulations Simulate the detailed motion of the ligand-receptor complex over time. scispace.comresearchgate.netValidates docking poses, reveals dynamic ligand-receptor interactions, and shows how water molecules mediate binding.
Coarse-Grained MD Simulations Simulate large-scale movements, such as ligand diffusion through a membrane. mdpi.combiorxiv.orgElucidates novel pathways for ligand entry into the receptor binding site.
Metadynamics Explore the free energy landscape of ligand conformations. chemrxiv.orgIdentifies the most stable conformations and the energy barriers between them, both in and out of the receptor.

Broader Research Applications and Future Directions

Application as a Key Intermediate in Pharmaceutical Synthesis and Medicinal Chemistry

4-Piperidinone, 1-[2-(2-thienyl)ethyl]-, is a well-established and critical intermediate in the synthesis of a variety of pharmaceutical compounds. googleapis.com The piperidone framework is a prevalent structural motif found in numerous natural products and drug candidates, highlighting its importance in medicinal chemistry. researchgate.net The reactivity of the ketone group and the secondary amine within the piperidinone ring allows for a multitude of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures with therapeutic potential.

One of the most notable applications of structurally related N-substituted 4-piperidones is in the synthesis of potent analgesics, particularly analogs of fentanyl. researchgate.netwikipedia.orgjocpr.com The general synthetic approach often involves the reaction of the piperidinone ketone with an appropriate aniline (B41778) derivative, followed by reduction of the resulting enamine or imine to form a 4-aminopiperidine (B84694) derivative. wikipedia.org This core structure is then further elaborated to yield the final active pharmaceutical ingredient. For instance, the alkylation of 4-piperidone (B1582916) monohydrate hydrochloride with 2-(thiophen-2-yl)ethyl methanesulfonate (B1217627) is a key step in the synthesis of N-[2-(2-thienyl)ethyl]-4-piperidone, a direct precursor for certain opioid analgesics. researchgate.net

The versatility of 4-piperidinone, 1-[2-(2-thienyl)ethyl]- as an intermediate extends beyond opioid analgesics. The piperidine (B6355638) ring is a fundamental component in over twenty classes of pharmaceuticals. nih.gov Its derivatives are explored for a wide range of biological activities, including but not limited to antiviral, anticancer, and neurological effects. ontosight.ai For example, piperidinone derivatives are being investigated as potential antitumor agents. googleapis.com The thienyl group in 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- can also play a crucial role in the biological activity of the final compound, potentially interacting with specific receptor sites or influencing the pharmacokinetic properties of the drug.

Pharmaceutical Class Role of Piperidinone Intermediate Example Application
Opioid AnalgesicsPrecursor to the 4-aminopiperidine coreSynthesis of fentanyl analogs researchgate.netwikipedia.org
Anticancer AgentsScaffold for novel cytotoxic compoundsDevelopment of new antitumor drugs googleapis.com
Antiviral AgentsBuilding block for antiviral compoundsSynthesis of molecules with potential antiviral activity ontosight.ai
CNS AgentsCore structure for neurologically active drugsDevelopment of compounds targeting the central nervous system ontosight.ai

Contribution to the Development of Novel Pharmacological Agents with Modified Profiles

The 4-piperidinone scaffold, and specifically 1-[2-(2-thienyl)ethyl]-4-piperidinone, provides a versatile platform for medicinal chemists to design and synthesize novel pharmacological agents with tailored properties. mdpi.com By systematically modifying the structure of this intermediate, researchers can fine-tune the potency, selectivity, and pharmacokinetic profile of the resulting drug candidates. The ability to introduce a wide variety of substituents at different positions of the piperidinone ring allows for the exploration of structure-activity relationships (SAR).

Modifications can be made at several key positions:

The Nitrogen Atom: The N-substituent, in this case, the 2-(2-thienyl)ethyl group, can be varied to influence receptor binding and lipophilicity. Replacing the thienyl group with other aromatic or aliphatic moieties can drastically alter the pharmacological profile.

The 4-Position: The ketone at the 4-position is a key functional handle for introducing diverse functionalities. As mentioned, it is often converted to an amino group in the synthesis of opioids. wikipedia.org However, it can also be used to create spirocyclic compounds or other complex heterocyclic systems. googleapis.com

The Piperidine Ring: Substituents can be introduced on the carbon atoms of the piperidine ring itself, leading to changes in conformation and steric interactions with biological targets.

An example of this molecular tailoring is seen in the development of fentanyl analogs. Starting from a common N-substituted-4-piperidinone intermediate, slight modifications to the N-acyl group or the aromatic ring attached to the 4-amino position can lead to compounds with vastly different potencies and durations of action, such as alfentanil and sufentanil. nih.gov The synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives with cytotoxic potential against leukemia cell lines also showcases the utility of substituted piperidines in generating novel therapeutic agents. nih.gov

Role in the Synthesis of Diverse Heterocyclic Compounds for Various Research Applications

Beyond its direct application in pharmaceutical synthesis, 4-Piperidinone, 1-[2-(2-thienyl)ethyl]- and related piperidinones are valuable starting materials for the synthesis of a broad range of heterocyclic compounds. googleapis.com The inherent reactivity of the piperidinone structure allows it to be a precursor for various ring systems, which are of significant interest in materials science, agrochemicals, and fundamental chemical research.

The carbonyl group of the 4-piperidinone can participate in a variety of condensation and cyclization reactions. For instance, it can react with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation, leading to the formation of new carbon-carbon bonds and subsequent cyclization to form fused or spirocyclic heterocyclic systems. rsc.org The Mannich condensation is another classic reaction used to synthesize substituted 4-piperidones, which can then be further transformed. chemrevlett.com

Examples of heterocyclic systems that can be synthesized from piperidinone precursors include:

Spiro Compounds: The ketone at the 4-position is an ideal site for the construction of spirocyclic systems, where two rings share a single atom. googleapis.com

Fused Bicyclic Systems: Through intramolecular reactions, the piperidinone ring can be fused with other rings to create bicyclic structures like bispidines. googleapis.com

Other Nitrogen Heterocycles: The piperidinone moiety can be chemically transformed into other nitrogen-containing heterocycles through ring-opening, rearrangement, and re-cyclization strategies.

The thienyl group present in 1-[2-(2-thienyl)ethyl]-4-piperidinone can also participate in or direct subsequent chemical transformations, adding another layer of synthetic versatility. Thiophene (B33073) and its derivatives are themselves important building blocks in organic synthesis and can be found in various biologically active molecules, including some antitumor agents. nih.gov

Heterocyclic System Synthetic Utility of Piperidinone
SpirocyclesThe C4-ketone serves as the spiro center. googleapis.com
Fused Bicycles (e.g., Bispidines)Acts as a scaffold for intramolecular cyclization. googleapis.com
Substituted PiperidinesThe ketone can be converted to other functional groups. mdpi.com
Other Nitrogen HeterocyclesThe ring can be modified through various reactions.

Emerging Areas of Research and Synthetic Challenges in Piperidinone Chemistry

The field of piperidinone chemistry continues to evolve, with ongoing research focused on developing more efficient and stereoselective synthetic methods, as well as exploring new applications for these versatile compounds. researchgate.net One of the significant challenges in piperidinone synthesis is the control of stereochemistry, particularly for substituted piperidines that can exist as multiple stereoisomers. mdpi.com The development of asymmetric synthetic routes to access enantiomerically pure piperidinones is an active area of research, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Emerging research areas include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of reactions that form the piperidinone ring or modify it is a key focus. mdpi.com

Flow Chemistry: Continuous flow synthesis offers potential advantages for the production of piperidinones and their derivatives, including improved safety, scalability, and efficiency.

Biocatalysis: The use of enzymes to catalyze key steps in piperidinone synthesis is being explored as a green and highly selective alternative to traditional chemical methods. researchgate.net

Novel Heterocyclic Scaffolds: Researchers are continually exploring new ways to use piperidinones as building blocks for novel and complex heterocyclic architectures with unique properties.

A significant synthetic challenge is the development of one-pot or multicomponent reactions that can rapidly assemble complex piperidinone-containing molecules from simple starting materials. nih.gov While methods like the Petrenko-Kritschenko piperidone synthesis exist, there is a continuous need for new methodologies that offer broader substrate scope, higher yields, and better control over stereochemistry. jocpr.com The synthesis of asymmetrically substituted piperidones, especially at the positions adjacent to the nitrogen, remains a difficult task with known methods. googleapis.com

Q & A

Q. What are the standard synthetic routes for 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-?

Methodological Answer: The synthesis typically involves cyclization reactions or functional group modifications. For example:

  • Cyclization of thienylethylamine derivatives with ketone precursors under acidic conditions.
  • N-Alkylation of 4-piperidinone using 2-(2-thienyl)ethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Reductive amination between 4-piperidinone and 2-thienylacetaldehyde, using NaBH₃CN or H₂/Pd-C . Key Considerations: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. Which spectroscopic and analytical methods are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., thienyl proton signals at δ 6.8–7.2 ppm, piperidinone carbonyl at ~210 ppm in ¹³C NMR) .
  • IR Spectroscopy: Detect carbonyl stretching (~1700 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .
  • X-ray Crystallography: Resolve stereochemistry and confirm crystal packing (e.g., piperidinone ring puckering parameters) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns .

Q. How should researchers assess the pharmacological activity of this compound?

Methodological Answer:

  • In vitro assays: Screen for receptor binding (e.g., GPCRs, ion channels) using radioligand displacement assays.
  • Dose-response studies: Use cell-based models (e.g., HEK293 cells) to determine IC₅₀/EC₅₀ values.
  • Metabolic stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification . Controls: Include positive controls (e.g., known agonists/antagonists) and vehicle-only groups.

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-?

Methodological Answer: Apply a 2³ factorial design to test variables:

FactorLevels
Temperature80°C, 100°C
CatalystPd-C, Ni
SolventDMF, THF
  • Analysis: Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy).
  • Outcome: Optimize conditions (e.g., 100°C, Pd-C, DMF) to maximize yield .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Validate computational models: Re-optimize DFT parameters (e.g., B3LYP/6-311+G(d,p) basis set) to match experimental geometries .
  • Check assay conditions: Ensure pH, temperature, and co-solvents match physiological relevance.
  • Re-evaluate stereochemistry: Use chiral HPLC or circular dichroism to confirm enantiopurity, as computational models may overlook stereoelectronic effects .

Q. What strategies address contradictions in reported bioactivity across studies?

Methodological Answer:

  • Meta-analysis: Compare assay protocols (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values may arise from differences in HEK293 vs. CHO cell membranes.
  • Proteomics profiling: Identify off-target interactions using affinity chromatography or SPR .
  • Crystallographic docking: Re-dock the compound into target receptors (e.g., PDB entries) to validate binding poses .

Q. How can AI-driven tools enhance research on this compound?

Methodological Answer:

  • COMSOL Multiphysics: Simulate reaction kinetics (e.g., diffusion-limited steps in alkylation) .
  • Machine Learning (ML): Train models on existing synthetic data to predict optimal solvents/catalysts.
  • Autonomous labs: Implement robotic platforms for high-throughput screening of derivatives .

Safety and Stability

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods due to potential respiratory irritation (H335) .
  • Storage: Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .

Q. Which statistical methods are recommended for analyzing dose-response data?

Methodological Answer:

  • Non-linear regression: Fit data to Hill equation using GraphPad Prism or R.
  • Bootstrap resampling: Estimate confidence intervals for EC₅₀ values.
  • ANOVA with Tukey post-hoc: Compare multiple treatment groups .

Q. What factors influence the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH: Degradation accelerates under acidic (pH < 3) or alkaline (pH > 9) conditions.
  • Light: Protect from UV exposure to prevent thiophene ring cleavage.
  • Temperature: Stability decreases above 25°C; use refrigerated autosamplers for HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.